molecular formula C5H3N3O B1529781 4-Hydroxypyrimidine-2-carbonitrile CAS No. 1034827-34-3

4-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B1529781
CAS No.: 1034827-34-3
M. Wt: 121.1 g/mol
InChI Key: RWGWLOXHZIWXRE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Hydroxypyrimidine-2-carbonitrile is C5H3N3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyano group attached to the second carbon of the ring.

Scientific Research Applications

Novel Synthesis Approaches

A study by Rostamizadeh et al. (2013) demonstrated an efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile, highlighting its utility in creating compounds with evaluated antibacterial activities. This synthesis was facilitated by a one-pot, three-component reaction, showcasing the compound's versatility in organic synthesis and potential applications in developing new antimicrobial agents Rostamizadeh et al., 2013.

Antibacterial and Antifungal Activities

The work by Karabasanagouda et al. (2009) on synthesizing biologically active 2,4'-bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety, derived from 4-hydroxythiophenol, illustrates the potential of 4-Hydroxypyrimidine-2-carbonitrile derivatives in antimicrobial applications. These compounds showed promising antibacterial and antifungal activities, suggesting their importance in medical research Karabasanagouda, Adhikari, & Parameshwarappa, 2009.

Anticancer Activity

El-Agrody et al. (2020) conducted a study on the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, which were evaluated for their in vitro anticancer activity against various cancer cell lines. These compounds, derived through a reaction involving this compound, exhibited excellent antitumor activity, particularly compounds 4e, 4f, and 4m against breast, colon, and liver cancer cell lines. This suggests that derivatives of this compound hold significant potential for developing new cancer therapies El-Agrody et al., 2020.

Green Chemistry and Environmental Sustainability

Karati et al. (2022) highlighted a sustainable microwave-assisted synthetic scheme for Schiff base congeners of pyrimidine nuclei, utilizing this compound scaffolds. This method emphasizes the importance of green chemistry principles, such as reduced solvent use and efficient reaction conditions, in the synthesis of compounds with potential neurodegenerative, antimicrobial, and anticancer activities Karati, Mahadik, & Kumar, 2022.

Future Directions

While specific future directions for 4-Hydroxypyrimidine-2-carbonitrile are not mentioned in the search results, the use of a related compound in the design of a 2D-MOF suggests potential applications in materials science, particularly in the development of novel layered materials with tunable properties .

Properties

IUPAC Name

6-oxo-1H-pyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGWLOXHZIWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265930
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034827-34-3
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034827-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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